3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione (C20H18N2O3, MW 334.4) is a synthetic member of the 1-alkyl-3-arylaminopyrrole-2,5-dione class, characterized by a central maleimide core substituted at N1 with a phenylethyl group and at C3 with a 4-acetylphenylamino moiety. This structural framework is recognized within medicinal chemistry for its presence in kinase inhibitor programs, particularly those targeting glycogen synthase kinase-3 (GSK-3), where related 3-arylaminopyrrole-2,5-diones have demonstrated inhibitory activity.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
Cat. No. B12191393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCC3=CC=CC=C3
InChIInChI=1S/C20H18N2O3/c1-14(23)16-7-9-17(10-8-16)21-18-13-19(24)22(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3
InChIKeyAJUBZSJJINSHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione Procurement and Research Selection Overview


The compound 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione (C20H18N2O3, MW 334.4) is a synthetic member of the 1-alkyl-3-arylaminopyrrole-2,5-dione class, characterized by a central maleimide core substituted at N1 with a phenylethyl group and at C3 with a 4-acetylphenylamino moiety [1]. This structural framework is recognized within medicinal chemistry for its presence in kinase inhibitor programs, particularly those targeting glycogen synthase kinase-3 (GSK-3), where related 3-arylaminopyrrole-2,5-diones have demonstrated inhibitory activity [2]. The compound has been indexed in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under NSC 713320, indicating historical submission for anticancer screening, although specific screening results are not publicly available in the consulted sources [1].

Why Generic Substitution Fails for 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione


Generic substitution within the 3-arylaminopyrrole-2,5-dione class is not reliable because both the N1-alkyl substituent and the C3-arylamino group independently modulate kinase selectivity, cellular permeability, and metabolic stability [1]. In related maleimide-based GSK-3 inhibitor programs, replacing the N1-phenylethyl group with a simple methyl or hydrogen typically reduces hydrophobic binding pocket occupancy, while modifying the C3 aryl substituent alters the hydrogen-bonding network with the kinase hinge region, leading to potency shifts of 10- to 1000-fold [1]. The specific combination present in this compound—a lipophilic phenylethyl group at N1 paired with a hydrogen-bond-accepting 4-acetyl substituent on the C3 aniline ring—creates a substitution pattern that cannot be matched by simple N-alkylmaleimides (such as N-phenethylmaleimide, CAS 6943-90-4) or 3-unsubstituted analogs, necessitating precise selection rather than generic interchange [2].

Quantitative Differentiation Evidence for 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione


Structural Differentiation from N-Phenethylmaleimide via C3-Arylamino Substitution

The target compound differs from N-phenethylmaleimide (CAS 6943-90-4, the simplest N1-phenylethyl-substituted maleimide) by the presence of a 3-(4-acetylphenyl)amino group. In the broader 3-anilino-4-arylmaleimide class, the introduction of a 3-arylamino substituent has been shown to increase GSK-3β inhibitory potency by over 1000-fold compared to unsubstituted maleimide congeners, with the 4-acetyl substituent specifically contributing to hinge-region hydrogen bonding [1]. Direct quantitative data for this specific compound versus N-phenethylmaleimide is not publicly available; the comparison is drawn from structure-activity relationship (SAR) trends established in peer-reviewed literature for closely related 3-anilinomaleimide analogs.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N1-Phenylethyl Substitution Differentiates from N1-Methyl and N1-Aryl Analogs in Lipophilicity-Driven Selectivity

The N1-phenylethyl group distinguishes this compound from its N1-methyl analog (3-[(4-acetylphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione, CAS 921447-71-4). In the broader 3-anilino-4-arylmaleimide class, replacing N1-methyl with N1-arylethyl groups increases logP by approximately 1.5-2.0 units and has been shown to shift kinase selectivity profiles, reducing activity against PKC isoforms by 10- to 50-fold while maintaining or enhancing GSK-3β potency [1]. This differential selectivity is attributed to the larger hydrophobic pocket accessible at the ATP-binding site entrance [2].

Drug Design Lipophilicity Kinase Selectivity

NCI DTP Repository Inclusion Indicates Pre-Screened Anticancer Potential vs. Non-Screened In-Class Compounds

This compound (NSC 713320) has been formally accessioned into the NCI Developmental Therapeutics Program repository, a prerequisite for NCI-60 human tumor cell line screening [1]. In contrast, many closely related analogs such as 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione (EVT-12324690) and simpler N-substituted maleimides (e.g., N-phenethylmaleimide) do not carry NSC numbers in publicly searchable records. NSC accession indicates that the compound passed DTP structural review and solubility criteria for inclusion in the screening queue, providing a baseline quality gate absent for non-accessioned comparators.

Anticancer Screening NCI-60 Panel Compound Selection

Synthetic Accessibility via Well-Characterized 1-Alkyl-3-arylamino Route Provides Reproducibility Advantage Over Uncharacterized Analogs

The synthesis of 1-alkyl-3-arylaminopyrrole-2,5-diones, including this compound's core structure, proceeds via a published two-step route: reaction of arylaminofumarates with primary aliphatic amines, or transamination of 1-alkyl-3-alkylaminopyrrole-2,5-diones with primary arylamine hydrochlorides in methanol or DMSO [1]. This well-characterized synthetic pathway, reported by Chepyshev et al. (2007), yields products with defined spectroscopic signatures (¹H NMR, ¹³C NMR, IR), enabling rigorous identity and purity verification [1]. Analogs requiring de novo synthetic route development (e.g., 3,4-diaryl-substituted variants) lack equivalent literature precedent, increasing the risk of batch-to-batch variability in procurement.

Synthetic Chemistry Reproducibility Quality Control

Recommended Research and Industrial Application Scenarios for 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione


GSK-3β Kinase Inhibitor Medicinal Chemistry Programs Requiring N1-Hydrophobic Occupancy

Based on the class-level SAR evidence linking N1-arylethyl substitution to enhanced kinase selectivity in 3-anilino-4-arylmaleimides [1], this compound is appropriate as a scaffold for medicinal chemistry optimization targeting GSK-3β. The N1-phenylethyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, while the 4-acetylphenylamino moiety at C3 can form hinge-region hydrogen bonds. This substitution pattern aligns with the pharmacophore model described by Smith et al. (2001) for potent and selective GSK-3 inhibition.

Anticancer Compound Library Enrichment with NCI DTP-Accessioned Entities

The compound's NSC 713320 designation [1] signals prior inclusion in the NCI DTP repository. Research groups constructing focused libraries for anticancer phenotypic screening may prioritize NSC-assigned compounds because they have met the DTP's structural and solubility standards for screening eligibility. This compound provides a differentiated entry point compared to non-accessioned maleimide derivatives that may not have undergone equivalent pre-screening evaluation.

Chemical Probe Development Leveraging Well-Characterized Synthetic Route

The compound's synthesis follows the published 1-alkyl-3-arylaminopyrrole-2,5-dione methodology established by Chepyshev et al. (2007) [1]. This synthetic precedent enables academic laboratories to prepare analogs with defined purity and identity, supporting structure-activity relationship (SAR) expansion campaigns where reproducible compound quality is critical. The availability of NMR and IR characterization data for this compound class facilitates batch-to-batch quality control in multi-year research programs.

Quote Request

Request a Quote for 3-[(4-acetylphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.